molecular formula C18H16FN7O3S B10953975 (2Z)-2-{[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3-thiazolidin-4-one

(2Z)-2-{[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3-thiazolidin-4-one

Cat. No.: B10953975
M. Wt: 429.4 g/mol
InChI Key: ZDZWSLIIAVKAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a unique combination of fluorobenzyl, pyrazole, and thiazolanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3-THIAZOLAN-4-ONE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Introduction of the fluorobenzyl group: This step involves the alkylation of the pyrazole ring with a fluorobenzyl halide.

    Formation of the thiazolanone ring: This is typically done through a cyclization reaction involving a thiourea derivative and an α-halo ketone.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3-THIAZOLAN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the fluorobenzyl moiety.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3-THIAZOLAN-4-ONE would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3-THIAZOLAN-4-ONE is unique due to its combination of fluorobenzyl, pyrazole, and thiazolanone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H16FN7O3S

Molecular Weight

429.4 g/mol

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]imino-3-[2-(4-nitropyrazol-1-yl)ethyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16FN7O3S/c19-16-4-2-1-3-13(16)9-24-10-14(7-20-24)22-18-25(17(27)12-30-18)6-5-23-11-15(8-21-23)26(28)29/h1-4,7-8,10-11H,5-6,9,12H2

InChI Key

ZDZWSLIIAVKAAL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NC2=CN(N=C2)CC3=CC=CC=C3F)S1)CCN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.